molecular formula C20H22F3N3O3S B2358572 N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 897621-23-7

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2358572
CAS No.: 897621-23-7
M. Wt: 441.47
InChI Key: XIPHUZZVGWAPIF-UHFFFAOYSA-N
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Description

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H22F3N3O3S and its molecular weight is 441.47. The purity is usually 95%.
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Scientific Research Applications

Copper(II)-catalyzed Remote Sulfonylation

Copper(II)-catalyzed remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, including the use of sodium sulfinates as sulfide sources, represents a significant advancement in the synthesis of sulfonyl-containing compounds. This method generates environmentally benign byproducts and offers a more environmentally friendly alternative to traditional sulfonylation methods. The derivatives obtained through this process, such as N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide, demonstrate the potential for the development of new materials or pharmaceuticals with enhanced safety and sustainability profiles (Xia et al., 2016).

Novel Insecticide Development

The compound "Flubendiamide" exemplifies the potential for developing novel insecticides with unique chemical structures, including the sulfonylalkyl group. Flubendiamide shows extremely strong insecticidal activity, particularly against lepidopterous pests, including resistant strains. This compound's novel mode of action and safety profile for non-target organisms suggest the utility of sulfonyl-containing compounds in creating safer, more effective pest management solutions (Tohnishi et al., 2005).

Cardiac Electrophysiological Activity

Research into N-substituted imidazolylbenzamides and benzene-sulfonamides, including their synthesis and cardiac electrophysiological activity, provides insights into the development of selective class III antiarrhythmic agents. These compounds, which include various sulfonyl groups, indicate the potential of sulfonyl-containing benzamides in treating cardiac arrhythmias (Morgan et al., 1990).

Antimalarial and Antiviral Research

The study of sulphonamide derivatives, including their synthesis, antimalarial activity, and potential as COVID-19 drugs, highlights the versatility of sulfonyl-containing compounds in addressing infectious diseases. The investigation of N-(phenylsulfonyl)acetamide derivatives and their efficacy against various pathogens underscores the importance of sulfonyl groups in medicinal chemistry for developing new therapeutic agents (Fahim & Ismael, 2021).

Antifungal Applications

Research into bisbenzamidines, including 4-(4-phenylpiperazine-1-yl)benzamidines, for their antifungal activity against Pneumocystis carinii, demonstrates the potential of sulfonyl-containing benzamides in developing antifungal agents. This research suggests that modifications to the sulfonyl group and its positioning can significantly impact the efficacy of these compounds in treating fungal infections (Laurent et al., 2010).

Properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O3S/c21-20(22,23)18-9-5-4-8-17(18)19(27)24-10-15-30(28,29)26-13-11-25(12-14-26)16-6-2-1-3-7-16/h1-9H,10-15H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPHUZZVGWAPIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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